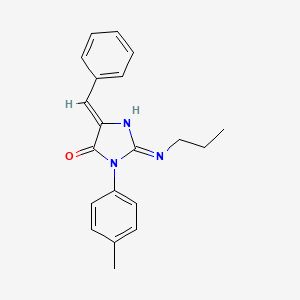![molecular formula C18H16BrN3O2S B13377920 (5Z)-2-(4-bromoanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13377920.png)
(5Z)-2-(4-bromoanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-bromophenyl)imino]-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a bromophenyl group, and a pyrrolidinyl-furyl moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)imino]-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-bromoaniline with 2-furylcarboxaldehyde to form an imine intermediate. This intermediate is then reacted with a thiazolidinone derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-bromophenyl)imino]-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2-[(4-bromophenyl)imino]-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Medicine: Research has indicated its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[(4-bromophenyl)imino]-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-chlorophenyl)imino]-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one
- 2-[(4-fluorophenyl)imino]-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of 2-[(4-bromophenyl)imino]-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one lies in its specific functional groups, which impart distinct chemical and biological properties. The bromophenyl group, in particular, can enhance the compound’s reactivity and biological activity compared to its chloro- and fluoro- analogs .
Propiedades
Fórmula molecular |
C18H16BrN3O2S |
|---|---|
Peso molecular |
418.3 g/mol |
Nombre IUPAC |
(5Z)-2-(4-bromophenyl)imino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H16BrN3O2S/c19-12-3-5-13(6-4-12)20-18-21-17(23)15(25-18)11-14-7-8-16(24-14)22-9-1-2-10-22/h3-8,11H,1-2,9-10H2,(H,20,21,23)/b15-11- |
Clave InChI |
YIMUXHNPLGQVOT-PTNGSMBKSA-N |
SMILES isomérico |
C1CCN(C1)C2=CC=C(O2)/C=C\3/C(=O)NC(=NC4=CC=C(C=C4)Br)S3 |
SMILES canónico |
C1CCN(C1)C2=CC=C(O2)C=C3C(=O)NC(=NC4=CC=C(C=C4)Br)S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B13377846.png)
![N-{2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidoyl}benzenesulfonamide](/img/structure/B13377847.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B13377864.png)
![(5Z)-2-(4-chloroanilino)-5-[(5-chlorothiophen-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13377878.png)
![(1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpentanimidate](/img/structure/B13377881.png)
![1-[2-(4-chlorophenoxy)ethyl]-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13377887.png)
![ethyl (5Z)-2-(4-ethylanilino)-5-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13377888.png)
![(5Z)-2-(2,3-dimethylanilino)-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13377893.png)
![7-benzylidene-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B13377898.png)
![(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one](/img/structure/B13377902.png)
![5,7-Dibromo-2-hydroxy-3-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B13377919.png)

![5-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-[(E)-2-[4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B13377931.png)

